molecular formula C18H14F7NO B12051969 N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide

N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B12051969
M. Wt: 393.3 g/mol
InChI Key: TXQXNUAFOCPVSY-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide: is a fluorinated organic compound with the molecular formula C18H14F7NO and a molecular weight of 393.307 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with N,N-dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Heptafluorobutyric acid+N,N-dibenzylamineThis compound\text{Heptafluorobutyric acid} + \text{N,N-dibenzylamine} \rightarrow \text{this compound} Heptafluorobutyric acid+N,N-dibenzylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may also form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

  • N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamine
  • N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamide

Uniqueness: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific amide functional group and the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C18H14F7NO

Molecular Weight

393.3 g/mol

IUPAC Name

N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C18H14F7NO/c19-16(20,17(21,22)18(23,24)25)15(27)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

TXQXNUAFOCPVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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